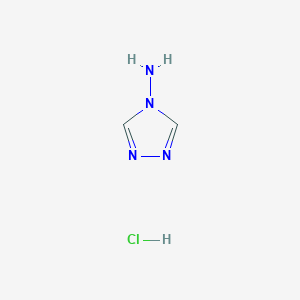

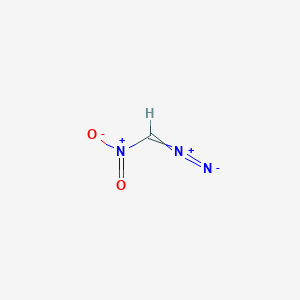

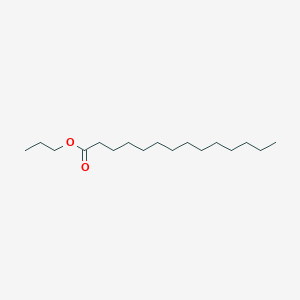

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phenylpiperazine derivatives, including compounds structurally related to “2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone,” has been achieved through various methods. For instance, a novel series of CCR1 antagonists based on the phenylpiperazine scaffold was synthesized by screening compound libraries and conducting structure-activity relationship (SAR) studies (Pennell et al., 2013). Another study explored electrochemical oxidation methods to synthesize new phenylpiperazine derivatives, providing an environmentally friendly and efficient approach (Nematollahi & Amani, 2011).

Molecular Structure Analysis

Molecular structure analyses of phenylpiperazine derivatives have been conducted using various spectroscopic techniques. Structural characterizations are crucial for understanding the chemical and physical properties of these compounds. For example, X-ray crystallography was employed to confirm the structure of novel synthesized phenylpiperazine derivatives, highlighting the importance of accurate molecular modeling in drug design (Ünaleroğlu et al., 2002).

Chemical Reactions and Properties

Phenylpiperazine compounds participate in a variety of chemical reactions, contributing to their diverse chemical properties. The electrochemical synthesis method, for example, revealed that quinone-imine derived from the oxidation of phenylpiperazine participates in Michael type addition reactions, leading to the formation of new derivatives (Nematollahi & Amani, 2011).

Applications De Recherche Scientifique

Electrochemical Synthesis

A study by Nematollahi and Amani (2011) explored the electrochemical oxidation of related phenylpiperazine derivatives. They developed an environmentally friendly method for synthesizing new phenylpiperazine derivatives, showcasing the use of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone in electrochemical applications (Nematollahi & Amani, 2011).

Anticonvulsant Activity

Kamiński, Wiklik, and Obniska (2015) synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, including compounds related to 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone, and evaluated their anticonvulsant activity. This research highlights its potential in developing treatments for epilepsy (Kamiński, Wiklik, & Obniska, 2015).

Synthesis and Characterization in Medicinal Chemistry

In 2022, Sherekar, Padole, and Kakade synthesized and characterized compounds derived from 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone, demonstrating its importance in medicinal chemistry, particularly for its antimicrobial properties (Sherekar, Padole, & Kakade, 2022).

CCR1 Antagonists Development

Pennell et al. (2013) identified a series of CCR1 antagonists based on 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold, demonstrating the compound's role in developing treatments for inflammatory diseases (Pennell et al., 2013).

Agricultural Fungicide Development

Ji, Niu, Liu, Wang, and Dai (2017) described a method for synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, involving 2-chloro-1-(1-chlorocyclopropyl)ethanone, a derivative of the target compound. This research contributes to the development of agricultural fungicides (Ji et al., 2017).

Orientations Futures

The future directions for “2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone” could involve further exploration of its potential biological activities and applications. For instance, related compounds have shown potential as acetylcholinesterase inhibitors, suggesting possible applications in the treatment of Alzheimer’s disease .

Propriétés

IUPAC Name |

2-chloro-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIWWIFXKVGUMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326768 |

Source

|

| Record name | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone | |

CAS RN |

14761-39-8 |

Source

|

| Record name | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)